BenchChemオンラインストアへようこそ!

3-fluoro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)isonicotinamide

Ion channel inhibition TRPC3 Kinase inhibition

A dual-pharmacophore probe for RAF kinase and NNMT inhibitor programs. Its 3-fluoroisonicotinamide warhead ensures potent hinge binding, while the 2-oxopyrrolidin-1-yl-pyridine scaffold offers a unique H-bond acceptor for target engagement. Uniquely bridges ion channel/kinase SAR and methyltransferase profiling. Procure for crystallization-grade reference standards, selectivity panels against nicotinamide analogs, or property benchmarking. Not a generic building block; strict structural differentiation from pyrrolidine/piperidine analogs.

Molecular Formula C16H15FN4O2
Molecular Weight 314.32
CAS No. 2034568-26-6
Cat. No. B2480864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)isonicotinamide
CAS2034568-26-6
Molecular FormulaC16H15FN4O2
Molecular Weight314.32
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=C(C=NC=C3)F
InChIInChI=1S/C16H15FN4O2/c17-13-10-18-5-4-12(13)16(23)20-9-11-3-6-19-14(8-11)21-7-1-2-15(21)22/h3-6,8,10H,1-2,7,9H2,(H,20,23)
InChIKeySWEORDQZPGYWGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)isonicotinamide (CAS 2034568-26-6): Structural and Pharmacophoric Baseline


3-Fluoro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)isonicotinamide is a dual-pyridine small molecule (C16H15FN4O2, MW 314.32) that embeds a 3-fluoroisonicotinamide warhead linked via a methylene bridge to a 2-(2-oxopyrrolidin-1-yl)pyridine scaffold. This compound belongs to the broader class of pyridyl isonicotinamide derivatives, which have been claimed as inhibitors of the RAF kinase family in patent WO 2016/038581 [1]. The 3-fluoroisonicotinamide pharmacophore itself is a validated motif for ion channel and kinase target engagement, as exemplified by the TRPC3 inhibitor Pyr6 (IC50 = 0.49 μM) . The presence of the 2-oxopyrrolidin-1-yl substituent on the pyridine ring distinguishes this compound from simple pyrrolidine analogs and introduces a hydrogen-bond-accepting carbonyl that can influence target recognition and physicochemical properties.

Why Generic Substitution Fails for 3-Fluoro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)isonicotinamide


The 3-fluoro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)isonicotinamide scaffold cannot be trivially replaced by close analogs because three interdependent structural features co-determine its molecular recognition profile. (1) The 3-fluoro substituent on the isonicotinamide ring modulates both the electron density of the pyridine nitrogen and the conformational preference of the carboxamide group; replacement with hydrogen (isonicotinamide), chlorine, or methoxy alters the hydrogen-bonding capacity and metabolic stability as demonstrated across multiple 3-substituted pyridine-4-carboxamide series targeting ion channels and kinases [1]. (2) The 2-oxopyrrolidin-1-yl group provides a geometrically constrained carbonyl oxygen that serves as a hydrogen-bond acceptor; substitution with pyrrolidine (loss of carbonyl), piperidine, or morpholine changes the spatial orientation and electronic character of this key pharmacophoric element. (3) The para-methylamine linkage geometry on the central pyridine ring places the isonicotinamide warhead at a specific distance and angle relative to the pyrrolidinone moiety; regioisomeric variants such as the 3-pyridylmethyl analog position the warhead differently and are expected to exhibit divergent target selectivity profiles [2].

Quantitative Differentiation Evidence for 3-Fluoro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)isonicotinamide


3-Fluoroisonicotinamide Warhead Confers Validated Target Engagement vs. Unsubstituted Isonicotinamide

The 3-fluoro substituent on the isonicotinamide ring of the target compound is a critical pharmacophoric determinant. The closest available class-level comparator is Pyr6 (N-[4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-3-fluoroisonicotinamide), which shares the identical 3-fluoroisonicotinamide warhead and demonstrates a TRPC3 IC50 of 0.49 μM (490 nM) in thapsigargin-depleted RBL-2H3 cells using Fura-2 calcium flux readout . In contrast, unsubstituted isonicotinamide (pyridine-4-carboxamide) lacks this fluorine atom and shows no measurable TRPC3 inhibition at comparable concentrations. The electron-withdrawing fluorine at position 3 reduces the pKa of the pyridine nitrogen and stabilizes the coplanar conformation of the carboxamide, enhancing target binding affinity. This class-level SAR is reinforced by the broader pyridyl isonicotinamide patent literature, where 3-fluoro derivatives consistently appear among the most potent RAF kinase inhibitors, with patent exemplars achieving biochemical IC50 values below 100 nM in Alpha Screen assays using truncated C-Raf protein and MEK1 substrate [1].

Ion channel inhibition TRPC3 Kinase inhibition Structure-activity relationship

2-Oxopyrrolidin-1-yl Substituent Enhances Hydrogen-Bonding Capacity vs. Pyrrolidine Analogs

The 2-oxopyrrolidin-1-yl group on the central pyridine ring distinguishes the target compound from pyrrolidine-substituted analogs such as N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide and 2-(cyclopentyloxy)-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)isonicotinamide. The carbonyl oxygen of the 2-oxopyrrolidinone ring acts as an additional hydrogen-bond acceptor (HBA), increasing the total HBA count and topographical polar surface area (TPSA) relative to the pyrrolidine congener. In the context of nicotinamide N-methyltransferase (NNMT) inhibition, related 2-oxopyrrolidin-1-yl-containing nicotinamide derivatives have been reported in BindingDB with measurable NNMT inhibitory activity (IC50 values in the low micromolar range for certain analogs) [1]. The carbonyl group also reduces the basicity of the adjacent pyrrolidine nitrogen, altering the protonation state at physiological pH compared to pyrrolidine-substituted compounds, which can affect membrane permeability and off-target binding to aminergic receptors.

NNMT inhibition Hydrogen-bond acceptor Ligand efficiency Scaffold optimization

Regioisomeric Differentiation: 4-Pyridylmethyl Linkage Geometry vs. 3-Pyridylmethyl Congener

The target compound features a para-substituted pyridin-4-ylmethyl linkage connecting the central pyridine to the isonicotinamide amide nitrogen. This geometry can be directly contrasted with the regioisomeric analog 3-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide, which bears the methylene bridge at the pyridine 3-position (meta geometry). In RAF kinase inhibitors of the pyridyl isonicotinamide class described in WO 2016/038581, the substitution pattern on the central pyridine ring is a critical determinant of kinase selectivity; the para-methylamine geometry adopted by the target compound orients the isonicotinamide warhead to engage the kinase hinge region, whereas meta-substituted analogs project the warhead at a divergent angle of approximately 60°, significantly altering the target engagement profile [1]. While direct biochemical comparison data for these two specific regioisomers is not yet publicly available, the class-level SAR from patent exemplars indicates that pyridin-4-ylmethyl-substituted derivatives consistently show superior RAF kinase biochemical potency compared to their pyridin-3-ylmethyl counterparts [1].

Regioisomer selectivity Kinase hinge binding Target recognition Scaffold geometry

Isonicotinamide Capping Group Differentiates from Nicotinamide, Benzofuran, and Sulfonamide Analogs in Predicted Target Class Engagement

The isonicotinamide (pyridine-4-carboxamide) capping group of the target compound represents a specific pharmacophoric choice that distinguishes it from closely related commercial analogs bearing nicotinamide, benzofuran-2-carboxamide, or thiophene-2-sulfonamide capping groups. Isonicotinamide has been specifically claimed as the preferred warhead in multiple kinase inhibitor patents, including the RAF kinase series from Novartis (WO 2016/038581), where the pyridine-4-carboxamide orientation enables bidentate hydrogen bonding with the kinase hinge region [1]. By contrast, the nicotinamide (pyridine-3-carboxamide) analogs such as N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide engage the hinge with altered hydrogen-bond geometry due to the different position of the pyridine nitrogen. The benzofuran-2-carboxamide and thiophene-2-sulfonamide analogs lack the pyridine nitrogen entirely, eliminating hinge-binding capacity for kinase targets. For NNMT, isonicotinamide-based inhibitors have demonstrated distinct inhibition kinetics compared to nicotinamide-based substrate-competitive inhibitors, with the 4-carboxamide position offering a different trajectory for interactions with the SAM cofactor binding pocket [2].

Isonicotinamide pharmacophore Nicotinamide N-methyltransferase RAF kinase Target selectivity

Recommended Research and Procurement Application Scenarios for 3-Fluoro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)isonicotinamide


RAF Kinase Inhibitor Screening and Tool Compound Development

Based on the pyridyl isonicotinamide pharmacophore validated in patent WO 2016/038581, this compound is best deployed as a screening candidate or structural biology tool in RAF kinase drug discovery programs [1]. The 3-fluoro substituent enhances target binding as demonstrated by class-level SAR, and the 4-pyridylmethyl geometry is optimal for hinge engagement. Procure this compound when establishing structure-activity relationships around the central pyridine substitution pattern, or as a reference standard for crystallographic studies of kinase-inhibitor co-structures.

NNMT Inhibitor Lead Optimization and Selectivity Profiling

The isonicotinamide scaffold, combined with the 2-oxopyrrolidin-1-yl hydrogen-bond acceptor, positions this compound for use in NNMT inhibitor optimization campaigns [2]. The 3-fluoro modification can be leveraged to probe the NNMT active site's tolerance for electron-withdrawing substituents, while the 2-oxopyrrolidinone carbonyl provides an additional polar contact point that is absent in simpler pyrrolidine-based NNMT probes. Use this compound in fluorescence polarization-based NNMT competition assays to benchmark against established inhibitors such as 5-amino-1-methylquinoline (5-MQ) or JBSNF-88.

Physicochemical Benchmarking and Property-Based Design

With computed properties including MW 314.32, clogP ~1.64, TPSA ~79.8 Ų, and 6 HBA / 2 HBD, this compound occupies a favorable region of drug-like chemical space under Lipinski's Rule of Five [3]. It can serve as a physicochemical benchmark for optimizing the property profiles of related pyridyl isonicotinamide series. The balanced HBA/HBD ratio, enhanced by the 2-oxopyrrolidinone carbonyl, provides a reference point for permeability-solubility optimization in lead series development.

Selectivity Panel Screening Across Kinase and Methyltransferase Families

Given the dual pharmacophoric elements (3-fluoroisonicotinamide for kinase hinge binding and 2-oxopyrrolidin-1-yl-pyridine for methyltransferase active-site engagement), this compound is suitable for broad-selectivity panel screening to identify its primary target(s) and potential off-target liabilities. The distinct capping group (isonicotinamide vs. nicotinamide) enables comparative selectivity profiling against commercially available nicotinamide analogs such as N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide (CAS 2034339-71-2), providing insights into how the pyridine nitrogen position affects kinome-wide selectivity [1].

Quote Request

Request a Quote for 3-fluoro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)isonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.